molecular formula C8H10BrNOS B3053794 [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone CAS No. 56158-10-2

[(4-bromophenyl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B3053794
CAS No.: 56158-10-2
M. Wt: 248.14 g/mol
InChI Key: IRADHOWSAHPJAJ-UHFFFAOYSA-N
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Description

[(4-bromophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 g/mol . It is also known by its IUPAC name, N-(4-bromophenyl)-S-methylmethanesulfinamide . This compound is characterized by the presence of a bromophenyl group attached to an imino group, which is further connected to a dimethyl-lambda6-sulfanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone involves the reaction of 4-bromoaniline with dimethyl sulfoxide (DMSO) in the presence of a suitable catalyst . One common method involves the use of dichloro[1,1’-bis(di-t-butylphosphino)ferrocene]palladium(II) and potassium carbonate in 1,4-dioxane at 80°C . The reaction mixture is then purified using silica gel column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(4-bromophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-bromophenyl)imino]dimethyl-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can interact with aromatic residues in proteins, while the imino and sulfanone moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone
  • [(4-fluorophenyl)imino]dimethyl-lambda6-sulfanone
  • [(4-methylphenyl)imino]dimethyl-lambda6-sulfanone

Uniqueness

[(4-bromophenyl)imino]dimethyl-lambda6-sulfanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents, making this compound particularly interesting for research and development.

Properties

IUPAC Name

(4-bromophenyl)imino-dimethyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-12(2,11)10-8-5-3-7(9)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRADHOWSAHPJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=C(C=C1)Br)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314506
Record name benzene, 1-bromo-4-[(dimethyloxidosulfanylidene)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56158-10-2
Record name Sulfoximine,S-dimethyl-
Source DTP/NCI
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Record name benzene, 1-bromo-4-[(dimethyloxidosulfanylidene)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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